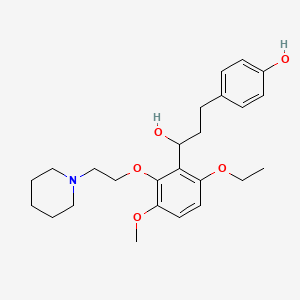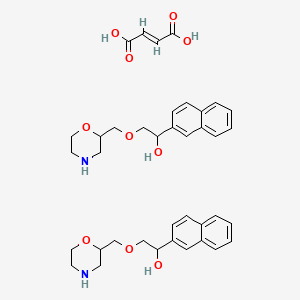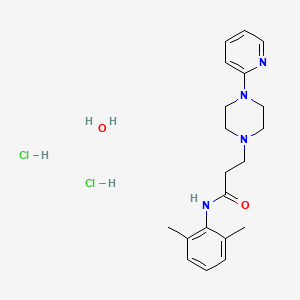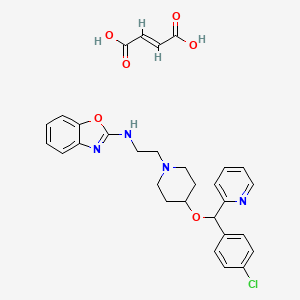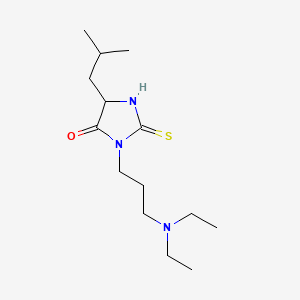
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is a complex organic compound with a unique structure that includes a diethylamino group, an isobutyl group, and a thiohydantoin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropyl isothiocyanate to form 3-(diethylamino)propyl isothiocyanate . This intermediate is then reacted with isobutyl hydantoin under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiohydantoin core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiohydantoin core can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiohydantoin core that provides additional stability and potential for complex formation.
Eigenschaften
CAS-Nummer |
86503-23-3 |
|---|---|
Molekularformel |
C14H27N3OS |
Molekulargewicht |
285.45 g/mol |
IUPAC-Name |
3-[3-(diethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-16(6-2)8-7-9-17-13(18)12(10-11(3)4)15-14(17)19/h11-12H,5-10H2,1-4H3,(H,15,19) |
InChI-Schlüssel |
BTNYEHUQQJTWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


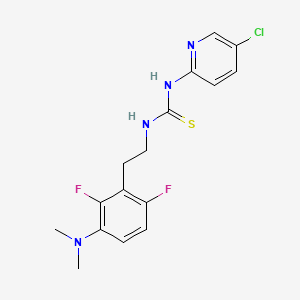

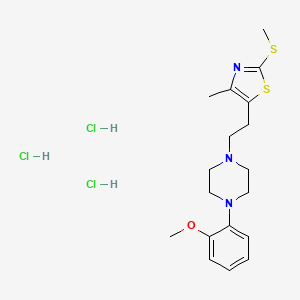
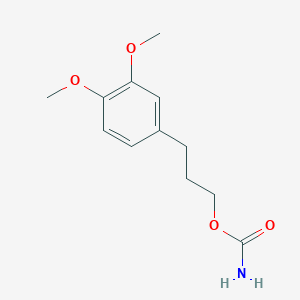
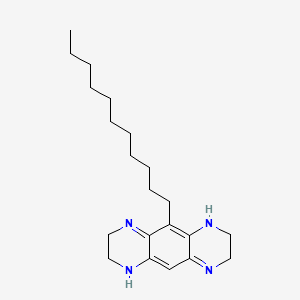

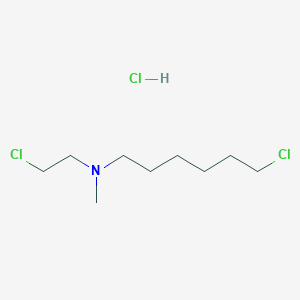
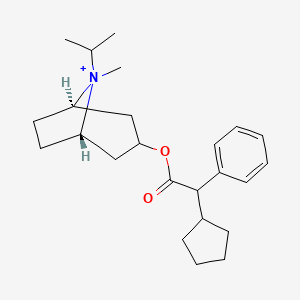
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
